molecular formula C4H4O4<br>C4H4O4<br>COOH-CH=CHCOOH B1674181 Fumaric acid CAS No. 110-17-8

Fumaric acid

Cat. No. B1674181
CAS RN: 110-17-8
M. Wt: 116.07 g/mol
InChI Key: VZCYOOQTPOCHFL-OWOJBTEDSA-N
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Description

Fumaric acid is an organic compound with the formula HO2CCH=CHCO2H . It is a white solid that occurs widely in nature and has a fruit-like taste . It has been used as a food additive and its E number is E297 . The salts and esters of fumaric acid are known as fumarates .


Synthesis Analysis

Fumaric acid is produced on a large scale by the petrochemical route but the current tendency is towards implementing “green production” and environmental friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . It is produced by thermal or catalytic irreversible isomerization from maleic acid obtained from its anhydride by heating in presence of water .


Molecular Structure Analysis

The IUPAC name for fumaric acid is (2E)-2-Butenedioic acid . It is the trans isomer of butenedioic acid, while maleic acid is the cis isomer .


Chemical Reactions Analysis

Fumaric acid is formed by the oxidation form succinate by the enzyme succinate dehydrogenase . In the following biochemical reactions, fumaric acid is converted to malate catalyzing by the enzyme named fumarase .


Physical And Chemical Properties Analysis

Fumaric acid is a white crystalline solid with a melting point of 287°C . It is sparingly soluble in water but highly soluble in alcohol and ether . It has a density of 1.635 at 20 °C, a vapour pressure of 1.54E–04 mm Hg at 25 °C, a partition coefficient of –4.02, and the water solubility is 7 g/L at 25 °C .

Scientific Research Applications

Fumaric Acid in Treating Multiple Sclerosis

Fumaric acid, an intermediate product of the citric acid cycle, has shown promise in treating multiple sclerosis (MS) due to its immunomodulatory effects. Clinical studies indicate that fumaric acid esters can reduce peripheral CD4+ and CD8+ T-lymphocytes by inducing apoptosis. In vitro studies have also demonstrated the ability of the ester dimethyl fumarate (DMF) to inhibit nuclear factor kappa B (NF-κB)-dependent transcription of tumor necrosis factor-alpha (TNF-α) in human endothelial cells. Animal studies using a central nervous system demyelination model, MOG-induced experimental autoimmune encephalomyelitis (EAE), have revealed a reduction in microglia and macrophages in inflamed lesions. A phase II clinical study showed a significant reduction in the number of gadolinium-enhancing lesions in relapsing-remitting multiple sclerosis (RRMS) patients after 24 weeks of treatment with a modified fumaric acid ester, BG-12, compared to placebo (Moharregh-Khiabani et al., 2009); (Gold et al., 2012).

Biotechnological Production of Fumaric Acid

Fumaric acid has been identified as a platform chemical with numerous applications in bio-based chemical and polymer production. Studies have focused on the morphology of Rhizopus arrhizus NRRL 2582, showing that dispersed mycelia morphology results in higher fumaric acid production compared to pellet morphology. Additionally, the use of renewable resources and feedstocks, such as soybean cake hydrolysate, has been explored to enhance fumaric acid concentration in fermentation processes. This highlights the potential of using renewable resources for the biotechnological production of fumaric acid, offering an alternative to traditional petrochemical methods (Papadaki et al., 2017).

Advances in Fumaric Acid Production Techniques

Significant advancements have been made in the production and separation of fumaric acid, focusing on "green production" and environmentally friendly technologies. Research has aimed at improving fermentation processes by using genetically modified microorganisms and developing downstream techniques for efficient recovery of fumaric acid from fermented broth. These efforts are directed towards making the biotechnological production of fumaric acid more economically viable and environmentally sustainable (Ilica et al., 2018).

Fumaric Acid as a Carbon Fixation Medium in Plants

Fumaric acid has been discovered in significant quantities in various C3 plants, including Arabidopsis thaliana, often exceeding the levels of starch and soluble sugars. This indicates that fumaric acid can act as a medium for the production of energy, carbon skeletons for other compounds, and potentially in the transport of fixed carbon between different plant organs. The accumulation of fumaric acid in plants suggests its overlooked role in plant metabolism and carbon fixation (Chia et al., 2000).

Safety And Hazards

Fumaric acid may form combustible dust concentrations in air and cause serious eye irritation . Inhalation may irritate the nose, throat and upper respiratory tract. Contact may cause skin irritation. Contact may be irritating to the eyes. It may be harmful if swallowed .

Future Directions

The increasing scarcity of fossil raw materials, together with the need to develop new processes and technology based on renewable sources, and the need to dispose of an increasing amount of biomass-derived waste, have boosted the concept of biorefineries . The employment of biodegradable wastes as substrates for the microorganisms involved in fumaric acid synthesis has opened an economic and green route for production of the later on a commercial scale .

properties

IUPAC Name

(E)-but-2-enedioic acid
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InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+
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InChI Key

VZCYOOQTPOCHFL-OWOJBTEDSA-N
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Canonical SMILES

C(=CC(=O)O)C(=O)O
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Isomeric SMILES

C(=C/C(=O)O)\C(=O)O
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Molecular Formula

C4H4O4, Array
Record name FUMARIC ACID
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Related CAS

9003-16-1
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DSSTOX Substance ID

DTXSID3021518
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Molecular Weight

116.07 g/mol
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Physical Description

Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or granules, Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white odourless granules or leafy crystals; virtually odourless with tart acid taste
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Boiling Point

329 °F at 1.7 mmHg ; sublimes (NTP, 1992), Sublimes at 200 °C
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Flash Point

273 °C (open cup), 230 °C (closed cup), 273 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone, Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene, in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g, Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia., In water, 7X10-3 mg/L at 25 °C, 7.0 mg/mL, Solubility in water, g/100ml at 25 °C: 0.63 (poor), insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils.
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Density

1.635 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.635 g/cu cm at 20 °C, IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46, Density (at 20 °C): 1.64 g/cm³
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Vapor Pressure

0.000154 [mmHg], 1.54X10-4 mm Hg at 25 °C
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Impurities

< 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash
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Product Name

Fumaric Acid

Color/Form

Needles, monoclinic prisms or leaflets from water, Colorless crystals, WHITE CRYSTALLINE POWDER

CAS RN

110-17-8, 6915-18-0
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FUMARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

572 to 576 °F (NTP, 1992), 286-302 °C (closed capillary, rapid heating), 287 °C decomposes, 549 °C
Record name FUMARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3517
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fumaric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FUMARIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Fumaric acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Fumaric acid

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